molecular formula C14H18O3S B1325814 5-(2-(Ethylthio)phenyl)-3-methyl-5-oxovaleric acid CAS No. 951893-10-0

5-(2-(Ethylthio)phenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B1325814
CAS No.: 951893-10-0
M. Wt: 266.36 g/mol
InChI Key: UUXCQGMLGCMIFR-UHFFFAOYSA-N
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Description

5-(2-(Ethylthio)phenyl)-3-methyl-5-oxovaleric acid is an organic compound characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Ethylthio)phenyl)-3-methyl-5-oxovaleric acid typically involves the following steps:

    Formation of the Ethylthio Group: The ethylthio group can be introduced to the phenyl ring through a nucleophilic substitution reaction using ethylthiol and a suitable phenyl halide.

    Attachment to Valeric Acid Backbone: The ethylthio-substituted phenyl compound is then reacted with a valeric acid derivative, such as 3-methyl-5-oxovaleric acid, under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Ethylthio)phenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the valeric acid backbone can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(2-(Ethylthio)phenyl)-3-methyl-5-oxovaleric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-(Ethylthio)phenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and valeric acid backbone play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(Methylthio)phenyl)-3-methyl-5-oxovaleric acid
  • 5-(2-(Propylthio)phenyl)-3-methyl-5-oxovaleric acid
  • 5-(2-(Butylthio)phenyl)-3-methyl-5-oxovaleric acid

Uniqueness

5-(2-(Ethylthio)phenyl)-3-methyl-5-oxovaleric acid is unique due to the specific length and structure of its ethylthio group, which can influence its reactivity and interactions with molecular targets. This uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(2-ethylsulfanylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S/c1-3-18-13-7-5-4-6-11(13)12(15)8-10(2)9-14(16)17/h4-7,10H,3,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXCQGMLGCMIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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